N-Isobutyl 2-bromobenzamide
Overview
Description
N-Isobutyl 2-bromobenzamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, which includes an isobutyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl 2-bromobenzamide typically involves the bromination of N-isobutylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl 2-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-isobutylbenzamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the isobutyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of N-isobutyl 2-azidobenzamide or N-isobutyl 2-thiobenzamide.
Reduction: Formation of N-isobutylbenzamide.
Oxidation: Formation of N-isobutyl 2-carboxybenzamide or N-isobutyl 2-formylbenzamide.
Scientific Research Applications
N-Isobutyl 2-bromobenzamide has several scientific research applications:
Diagnostic Imaging: Derivatives of this compound have been studied for their potential in diagnostic imaging, particularly for melanotic melanoma.
Chemical Synthesis and Catalysis: It is used in various chemical synthesis processes, including Z- to E-alkene isomerizations and double carbon-carbon bond formations.
Environmental and Biological Applications: The compound and its derivatives are studied for their biodegradation by bacterial species and their potential as antipsychotic agents.
Mechanism of Action
The mechanism of action of N-Isobutyl 2-bromobenzamide involves its interaction with specific molecular targets and pathways. For instance, in diagnostic imaging, the compound’s derivatives interact with melanin in melanoma cells, allowing for targeted imaging. In chemical synthesis, it acts as a catalyst or intermediate in various organic reactions, facilitating the formation of desired products through specific reaction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Isobutylbenzamide: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromobenzamide: Lacks the isobutyl group, affecting its solubility and interaction with other molecules.
N-Isobutyl 4-bromobenzamide: Bromine atom is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness
N-Isobutyl 2-bromobenzamide is unique due to the specific positioning of the bromine atom and the isobutyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as diagnostic imaging and complex organic synthesis .
Properties
IUPAC Name |
2-bromo-N-(2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFJEINMGBRHJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351811 | |
Record name | N-ISOBUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88358-26-3 | |
Record name | 2-Bromo-N-(2-methylpropyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88358-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ISOBUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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